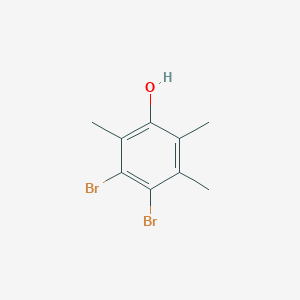

3,4-Dibromo-2,5,6-trimethylphenol

Description

Chemical Identity and Synthesis 3,4-Dibromo-2,5,6-trimethylphenol (CAS 96089-14-4, C₉H₁₀Br₂O, molecular weight 293.98 g/mol) is a synthetic brominated phenolic compound. It is synthesized via bromination of 2,3,6-trimethylphenol using Br₂ in dichloromethane with catalytic iodine, achieving a 92% yield . The product is a white solid with a purity of ≥98% (HPLC) and serves as a key intermediate in organic syntheses, particularly for preparing methoxy-substituted aromatics (e.g., 1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene via methylation with dimethyl sulfate) .

Propriétés

Numéro CAS |

96089-14-4 |

|---|---|

Formule moléculaire |

C9H10Br2O |

Poids moléculaire |

293.98 g/mol |

Nom IUPAC |

3,4-dibromo-2,5,6-trimethylphenol |

InChI |

InChI=1S/C9H10Br2O/c1-4-5(2)9(12)6(3)8(11)7(4)10/h12H,1-3H3 |

Clé InChI |

QIHIFMDVYGTLPN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C(=C1O)C)Br)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of 2,5,6-Trimethylphenol Derivatives

The core synthetic strategy to obtain 3,4-dibromo-2,5,6-trimethylphenol involves selective bromination at specific positions on the aromatic ring of 2,5,6-trimethylphenol or closely related trimethylphenol isomers.

- Starting Material : 2,5,6-Trimethylphenol or 2,4,6-trimethylphenol (mesitol) derivatives are commonly used as substrates.

- Brominating Agents : Molecular bromine (Br2) is the primary brominating agent. The reaction is often conducted in an aprotic organic solvent or acetic acid medium.

- Reaction Conditions : Moderate temperatures (often room temperature to 60 °C) and controlled stoichiometry of bromine are critical for selective dibromination without overbromination or side reactions.

Example Process :

A reported method involves bromination of 2,4,6-trimethylphenol with two equivalents of bromine in acetic acid, leading to dibrominated intermediates which can be isolated by precipitation with water. This intermediate can then be further brominated under buffered conditions to yield tribrominated phenols, including this compound derivatives.

Selective Bromination in Aprotic Organic Solvents

A patented process (AU594456B2) describes a highly selective and efficient method for preparing di-ortho-substituted di-meta-halogenated para-halomethylphenols, which include compounds structurally related to this compound.

- Key Features :

- Use of an aprotic organic diluent (e.g., bromochloromethane) to enhance selectivity.

- Reaction of 4-methyl-2,6-disubstituted phenols with bromine under mild conditions.

- Avoidance of light and base, which reduces side reactions.

- High conversion rates and purity of the brominated product.

This method allows the direct preparation of 4-bromomethyl-3,5-dibromo-2,6-dimethylphenol, closely related to the target compound, with improved industrial viability compared to older methods relying on acetic acid and excess bromine.

Bromination Followed by O-Methylation and Metalation

In a detailed synthetic route reported in the literature, 1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene was prepared via dibromination of 2,3,6-trimethylphenol followed by O-methylation. This intermediate was then subjected to metalation with magnesium and reacted with organometallic reagents to generate complex ligands, indicating that dibromination of trimethylphenol derivatives is a well-established step in multi-stage syntheses.

- Reaction Conditions :

- Bromination at 60 °C for 1.5 hours.

- Use of magnesium shavings and anhydrous tetrahydrofuran (THF) for metalation.

- Subsequent reaction with organometallic reagents for further functionalization.

This approach underscores the utility of dibrominated trimethylphenol intermediates in advanced organic synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The selectivity of bromination is influenced by the methyl substituents on the phenol ring, which direct bromine electrophilic substitution preferentially to certain positions (e.g., 3 and 4 positions).

- Use of aprotic solvents and controlled bromine equivalents significantly improves purity and yield , reducing side reactions such as overbromination or rearrangements.

- The industrial viability of preparation methods has been improved by avoiding harsh acidic media and excessive bromine, as well as by employing organic diluents and buffered conditions.

- The reaction temperature and absence of light or base are critical parameters to maintain selectivity and prevent degradation or polymerization.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dibromo-2,5,6-trimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidation products.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding phenol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2,5,6-trimethylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Antidiabetic Activity

One significant application of 3,4-Dibromo-2,5,6-trimethylphenol is its potential as an antidiabetic agent. In a study focused on developing small molecule inhibitors for protein tyrosine phosphatase 1B (PTP1B), a derivative of this compound exhibited potent inhibitory activity with an IC50 value of 1.50 μM. This compound also demonstrated effectiveness in lowering blood glucose levels in diabetic mouse models, indicating its potential as a therapeutic agent for diabetes management .

Antimicrobial Properties

Research has shown that bromophenol derivatives can possess antimicrobial properties. Specifically, compounds related to this compound have been evaluated for their activity against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Candida albicans, showing varying degrees of antibacterial and antifungal activity .

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and flame retardancy. Brominated compounds are known for their ability to inhibit combustion processes. Research into polymer composites incorporating this compound has indicated improved performance under thermal stress conditions .

Synthesis of Advanced Materials

The compound can also serve as a precursor in the synthesis of advanced materials such as polycyclic aromatic compounds with heteroatoms. These materials are valuable in electronics and optoelectronics due to their unique electronic properties .

Chemical Risk Assessment

In environmental chemistry, understanding the behavior and risks associated with brominated phenolic compounds like this compound is crucial for risk assessment frameworks. Studies have employed multimedia mass balance models to predict the environmental fate of such chemicals .

Data Table: Summary of Applications

Case Study 1: Antidiabetic Efficacy

In a controlled laboratory setting, researchers synthesized various bromophenol derivatives including this compound to evaluate their effects on glucose metabolism in diabetic mice. The study found that specific derivatives significantly reduced fasting blood glucose levels compared to control groups.

Case Study 2: Polymer Stability

A series of experiments were conducted to assess the impact of incorporating this compound into polyvinyl chloride (PVC) matrices. The results indicated enhanced thermal stability and reduced flammability compared to unmodified PVC.

Mécanisme D'action

The mechanism of action of 3,4-Dibromo-2,5,6-trimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 3,4-dibromo-2,5,6-trimethylphenol with similar brominated phenols:

Key Observations

- Substituent Effects: Bromine positions significantly influence reactivity. For instance, this compound undergoes methylation at the hydroxyl group to form methoxy derivatives , while 2,4,6-tribromophenol is more electrophilic due to three electron-withdrawing Br groups, making it suitable for flame-retardant applications .

- Partition Coefficients (log P): While direct log P data for brominated trimethylphenols are unavailable, studies on trimethylphenols (e.g., 2,3,5-trimethylphenol) show that methyl groups increase hydrophobicity (log P = 3.2 in octanol-water). Bromination likely lowers log P due to higher molecular polarity, but methyl groups may counterbalance this effect .

Activité Biologique

3,4-Dibromo-2,5,6-trimethylphenol is a brominated phenolic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and interactions with biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine atoms and hydroxyl groups contributes to its unique reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical applications .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These findings indicate that the compound could be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its interaction with cellular enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with target biomolecules, potentially altering metabolic pathways. For instance, studies have shown that brominated phenols can inhibit certain enzyme activities related to bacterial metabolism .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria. The study concluded that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .

Case Study 2: Antioxidant Potential

A study investigating the antioxidant potential of several phenolic compounds highlighted that this compound exhibited superior scavenging activity compared to other brominated phenols. This suggests its potential use in food preservation and as a dietary supplement .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3,4-Dibromo-2,5,6-trimethylphenol, and how can reaction conditions be optimized?

- Methodology : Bromination of methyl-substituted phenolic precursors is a common approach. For example, controlled bromination using Br₂ in the presence of a base (e.g., KOH) under mild conditions (room temperature, 24 hours) can yield brominated phenolic derivatives. Reaction optimization may involve adjusting stoichiometry, solvent polarity, or temperature to minimize side products. Evidence from similar compounds suggests that heating or prolonged reaction times can lead to unexpected products due to competing mechanisms like Favorskii-type rearrangements or dehydration .

- Key Parameters :

- Stoichiometry : Molar ratios of Br₂ to substrate (e.g., 1:1 for mono-bromination).

- Solvent : Polar aprotic solvents (e.g., n-pentane) for controlled reactivity.

- Monitoring : TLC or HPLC to track reaction progress and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- X-ray Crystallography : Resolve molecular geometry, bond angles, and packing interactions. For example, orthorhombic space groups (e.g., P2₁2₁2₁) are typical for brominated aromatics, with unit cell parameters (e.g., a = 9.43 Å, b = 9.46 Å, c = 24.86 Å) .

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl and bromine positions).

- IR Spectroscopy : Identify functional groups (e.g., O-H stretching at ~3200 cm⁻¹).

- Data Interpretation : Compare experimental results with computational models (e.g., DFT) to validate structural assignments .

Q. How can researchers assess purity and stability during synthesis?

- Methods :

- HPLC : Quantify purity (≥98% as per industrial standards) and detect impurities .

- Karl Fischer Titration : Measure moisture content (<0.5% for hygroscopic brominated compounds).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled atmospheres.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in unexpected reaction outcomes?

- Case Study : Modified bromination conditions (e.g., reflux vs. room temperature) may yield unintended products due to competing pathways. For example, heating 1,1-diphenylpropargyl alcohol with Br₂ and KOH can trigger Favorskii-type rearrangements, forming cyclic ethers instead of simple brominated phenols .

- Approach :

- Isolation of Intermediates : Use quenching or low-temperature trapping to identify transient species.

- Kinetic Profiling : Monitor reaction rates under varying conditions to map energy barriers.

- Computational Modeling : Simulate transition states to rationalize pathway selectivity .

Q. What role do non-covalent interactions (e.g., halogen bonding) play in crystal packing and supramolecular assembly?

- Key Interactions :

- Br···Br Contacts : Type I interactions (θ = 136°, φ = 135°) with distances ~3.81 Å stabilize 3D networks .

- C-H···π Interactions : Aromatic rings act as acceptors (e.g., centroid distances ~3.5–4.0 Å) .

- Implications : These interactions influence solubility, melting points, and material properties. Use Mercury or CrystalExplorer software to visualize and quantify packing motifs .

Q. How can computational methods predict reactivity and optimize synthetic routes?

- Tools :

- DFT Calculations : Predict regioselectivity of bromination (e.g., para vs. ortho substitution) based on frontier molecular orbitals.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.